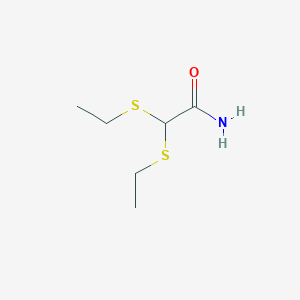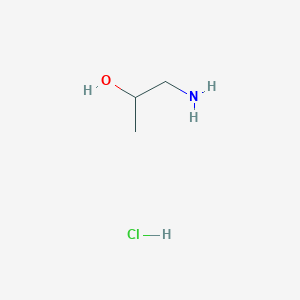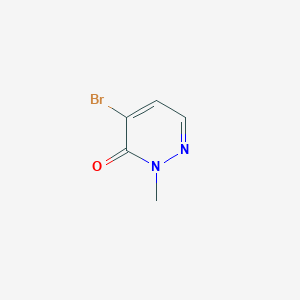
2,2-Bis(ethylsulfanyl)acetamide
描述
2,2-Bis(ethylsulfanyl)acetamide, also known as 2,2-diethylsulfonylacetamide (DESA), is an organic compound that has been studied extensively due to its versatile applications in science and research. DESA is a colorless, odorless, and crystalline solid that is soluble in both water and organic solvents. It has a molecular weight of 178.3 g/mol and a melting point of 104-105°C. DESA has been used in a variety of scientific fields, such as organic synthesis, biochemistry, and pharmaceuticals.
作用机制
DESA acts as a protecting group for alcohols, amines, and carboxylic acids by forming an ether bond between the protected functional group and the protecting group. This bond is stable even under acidic conditions and can be broken by the addition of a base. DESA also acts as a reagent for the synthesis of peptides and drugs by forming an amide bond between the protected functional group and the protecting group.
生化和生理效应
DESA has been shown to have a variety of biochemical and physiological effects. In animal studies, DESA has been shown to reduce inflammation, increase antioxidant activity, and reduce oxidative stress. In addition, DESA has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties.
实验室实验的优点和局限性
The main advantage of using DESA in lab experiments is its stability under acidic conditions. This allows for the protection of functional groups that would otherwise be destroyed by acid. DESA is also easy to remove from the reaction mixture, making it ideal for use in the synthesis of peptides and drugs. One limitation of using DESA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
Future research on DESA could focus on its potential applications in the fields of biotechnology, drug delivery, and nanotechnology. Additionally, research could be conducted to explore the potential therapeutic applications of DESA, such as its anti-inflammatory, antioxidant, and anti-cancer properties. Finally, research could be conducted to improve the solubility of DESA in water, as this would make it easier to work with in aqueous solutions.
科学研究应用
DESA has been used in a variety of scientific fields, such as organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, DESA is used as a protecting group for alcohols, amines, and carboxylic acids. In biochemistry, DESA is used as a reagent for the synthesis of peptides and as a solvent for the extraction of proteins. In pharmaceuticals, DESA is used as a reagent for the synthesis of drugs and as a solvent for drug solubility.
属性
IUPAC Name |
2,2-bis(ethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFUELCVDPUDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)N)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392634 | |
| Record name | 2,2-bis(ethylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(ethylsulfanyl)acetamide | |
CAS RN |
89450-18-0 | |
| Record name | 2,2-bis(ethylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)

